molecular formula C8H16N2O2 B13009226 (R)-2-(4-Methylpiperazin-1-yl)propanoic acid

(R)-2-(4-Methylpiperazin-1-yl)propanoic acid

Cat. No.: B13009226
M. Wt: 172.22 g/mol
InChI Key: LZRLSYGKEOASIP-SSDOTTSWSA-N
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Description

®-2-(4-Methylpiperazin-1-yl)propanoic acid is an organic compound that features a piperazine ring substituted with a methyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Methylpiperazin-1-yl)propanoic acid typically involves the reaction of ®-2-bromo-propanoic acid with 4-methylpiperazine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the piperazine ring. The reaction is usually performed in a solvent like ethanol or methanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of ®-2-(4-Methylpiperazin-1-yl)propanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Methylpiperazin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups depending on the substituent used.

Scientific Research Applications

®-2-(4-Methylpiperazin-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-(4-Methylpiperazin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 4-Methylpiperazin-1-yl carbonyl group

Uniqueness

®-2-(4-Methylpiperazin-1-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both a piperazine ring and a propanoic acid moiety. This combination of structural features allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

(2R)-2-(4-methylpiperazin-1-yl)propanoic acid

InChI

InChI=1S/C8H16N2O2/c1-7(8(11)12)10-5-3-9(2)4-6-10/h7H,3-6H2,1-2H3,(H,11,12)/t7-/m1/s1

InChI Key

LZRLSYGKEOASIP-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C(=O)O)N1CCN(CC1)C

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)C

Origin of Product

United States

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